Ethyl 2-bromo-5-cyano-3-hydroxybenzoate structure elucidation
Ethyl 2-bromo-5-cyano-3-hydroxybenzoate structure elucidation
An In-depth Technical Guide on the Structure Elucidation of Ethyl 2-bromo-5-cyano-3-hydroxybenzoate
This technical guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of ethyl 2-bromo-5-cyano-3-hydroxybenzoate, a polysubstituted aromatic compound. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel organic molecules.
Given that ethyl 2-bromo-5-cyano-3-hydroxybenzoate is not widely reported in scientific literature, this guide will proceed on the basis of predicted spectroscopic data. This approach is designed to serve as a practical, instructional resource, demonstrating how to leverage foundational principles of spectroscopy to unambiguously confirm the structure of a novel compound. The methodologies and interpretative logic detailed herein are grounded in established scientific principles and data from analogous structures.
The primary challenge in confirming the structure of ethyl 2-bromo-5-cyano-3-hydroxybenzoate lies in the unambiguous assignment of the substituent positions on the benzene ring. The presence of an ethyl ester, a bromine atom, a cyano group, and a hydroxyl group requires a multi-faceted analytical approach to prevent misidentification with its various isomers. A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a conclusive structural determination.[1][2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for ethyl 2-bromo-5-cyano-3-hydroxybenzoate. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.[3][4][5]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (H-6) | ~ 7.95 | d | ~ 2.5 | 1H |
| Ar-H (H-4) | ~ 7.60 | d | ~ 2.5 | 1H |
| -OH | ~ 5.80 | s | - | 1H |
| -OCH₂CH₃ | ~ 4.40 | q | ~ 7.1 | 2H |
| -OCH₂CH₃ | ~ 1.40 | t | ~ 7.1 | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 164.5 |
| C-3 (-OH) | ~ 155.0 |
| C-1 (-COOEt) | ~ 135.0 |
| C-6 (Ar-CH) | ~ 130.0 |
| C-4 (Ar-CH) | ~ 125.0 |
| C-5 (-CN) | ~ 117.0 |
| C-2 (-Br) | ~ 115.0 |
| CN | ~ 114.0 |
| -OCH₂CH₃ | ~ 62.0 |
| -OCH₂CH₃ | ~ 14.0 |
Table 3: Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Phenol) | 3500-3300 | Broad |
| C-H (Aromatic) | 3100-3000 | Sharp |
| C≡N (Nitrile) | 2240-2220 | Strong, Sharp |
| C=O (Ester) | 1730-1715 | Strong, Sharp |
| C=C (Aromatic) | 1600-1450 | Medium |
| C-O (Ester) | 1300-1000 | Strong |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | Description |
| 285/287 | [M]⁺˙ | Molecular ion peak (with Br isotope pattern) |
| 240/242 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 212/214 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |
| 183 | [M - Br - HCN]⁺ | Loss of bromine and hydrogen cyanide |
| 155/157 | [BrC₆H₂CO]⁺ | Bromobenzoyl cation |
The Elucidation Workflow: A Step-by-Step Guide
The following workflow provides a logical progression for analyzing the spectroscopic data to confirm the structure of ethyl 2-bromo-5-cyano-3-hydroxybenzoate.
Caption: A logical workflow for the structure elucidation process.
Mass Spectrometry: Determining the Molecular Formula
The initial step in the analysis is to confirm the molecular formula.[6] High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to determine the elemental composition. In electron ionization mass spectrometry (EI-MS), the presence of a bromine atom is readily identified by a characteristic M+ and M+2 isotopic pattern with a nearly 1:1 ratio.[7] The molecular ion peaks at m/z 285 and 287 would correspond to the [C₁₀H₈BrNO₃]⁺˙ radical cation containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Fragmentation analysis provides further structural clues. The loss of an ethoxy radical (-OCH₂CH₃, 45 Da) to give fragments at m/z 240/242 is characteristic of an ethyl ester.[8][9]
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3500-3300 cm⁻¹ is indicative of the phenolic hydroxyl group.[10][11]
-
C≡N Stretch: A strong, sharp peak around 2240-2220 cm⁻¹ confirms the presence of a nitrile group. The position of this peak is influenced by conjugation with the aromatic system.[12][13]
-
C=O Stretch: A strong, sharp absorption in the 1730-1715 cm⁻¹ range is characteristic of the ester carbonyl group.
-
C=C Aromatic Stretches: Multiple absorptions in the 1600-1450 cm⁻¹ region are typical for aromatic ring systems.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides critical information about the number of different proton environments, their chemical shifts, and their connectivity through spin-spin coupling.
-
Aromatic Protons: The two aromatic protons are expected to appear as doublets due to meta-coupling (⁴J). The proton at the H-6 position, being ortho to the electron-withdrawing ester group, is expected to be the most deshielded, appearing around 7.95 ppm. The proton at the H-4 position would be slightly upfield, around 7.60 ppm. The small coupling constant of approximately 2.5 Hz is characteristic of a meta relationship.
-
Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) adjacent to the ester oxygen are deshielded and appear as a quartet around 4.40 ppm due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.40 ppm.[4]
-
Hydroxyl Proton: The phenolic hydroxyl proton typically appears as a broad singlet around 5.80 ppm. Its chemical shift can be highly variable and is dependent on concentration and solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the proposed structure, ten distinct signals are expected.[14]
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 164.5 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group (C-3) is expected to be significantly deshielded (~155.0 ppm). The carbons attached to bromine (C-2) and the cyano group (C-5) will also have characteristic shifts. The two carbons attached to protons (C-4 and C-6) will appear in the 125.0-130.0 ppm range.[15][16]
-
Nitrile Carbon: The nitrile carbon (C≡N) typically appears around 114.0 ppm.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂) is found around 62.0 ppm, while the methyl carbon (-CH₃) is located in the upfield region around 14.0 ppm.
2D NMR Spectroscopy: Unambiguous Structure Confirmation
Two-dimensional NMR experiments are indispensable for confirming the connectivity of the molecule.[2][17]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this molecule, a key COSY correlation would be observed between the methylene quartet and the methyl triplet of the ethyl ester group. The absence of a correlation between the two aromatic protons confirms their meta relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms.[18] This experiment would allow for the unambiguous assignment of the protonated aromatic carbons (C-4 and C-6) and the carbons of the ethyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for this elucidation, as it shows correlations between protons and carbons that are two or three bonds away.[18][19] Key HMBC correlations would be:
-
The aromatic proton at H-6 showing correlations to the carbonyl carbon (C=O), C-2, and C-4.
-
The aromatic proton at H-4 showing correlations to C-2, C-6, and the nitrile carbon.
-
The methylene protons of the ethyl group showing a correlation to the ester carbonyl carbon.
-
Caption: A diagram illustrating key predicted HMBC correlations.
These long-range correlations would definitively establish the relative positions of the substituents on the aromatic ring, thus confirming the structure as ethyl 2-bromo-5-cyano-3-hydroxybenzoate.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: 500 MHz NMR Spectrometer
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds, and a spectral width of 16 ppm.[3]
-
¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second, and a spectral width of 240 ppm.[3]
-
2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard pulse programs for each experiment. Optimize parameters based on sample concentration and instrument specifications.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and 0.0 ppm for ¹³C).[14] Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol).
-
Acquire a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[12]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate).
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400[7]
-
-
Conclusion
The structure elucidation of a novel, polysubstituted aromatic compound like ethyl 2-bromo-5-cyano-3-hydroxybenzoate requires a systematic and multi-technique approach. By integrating data from Mass Spectrometry, FT-IR, and a suite of 1D and 2D NMR experiments, a definitive and unambiguous structural assignment can be achieved. The workflow and predicted data presented in this guide provide a robust framework for researchers to confidently characterize this and other similarly complex molecules. The key to success lies in the careful interpretation of long-range HMBC correlations, which ultimately piece together the molecular puzzle.
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